molecular formula C12H12N4O2 B10941984 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(1H-imidazol-1-yl)acetohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(1H-imidazol-1-yl)acetohydrazide

Cat. No.: B10941984
M. Wt: 244.25 g/mol
InChI Key: IXFLFIKTGBCUKB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that features both imidazole and hydrazide functional groups

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-imidazol-1-ylacetamide

InChI

InChI=1S/C12H12N4O2/c17-11-3-1-2-10(6-11)7-14-15-12(18)8-16-5-4-13-9-16/h1-7,9,17H,8H2,(H,15,18)/b14-7+

InChI Key

IXFLFIKTGBCUKB-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)CN2C=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 3-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3-hydroxyphenylmethylamine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE
  • N-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE
  • N-[(E)-1-(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE

Uniqueness

N-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-(1H-IMIDAZOL-1-YL)ACETOHYDRAZIDE is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and binding properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.